molecular formula C17H14N2O2 B7549874 Quinoline-6-carboxylic acid 3-hydroxybenzylamide

Quinoline-6-carboxylic acid 3-hydroxybenzylamide

Cat. No.: B7549874
M. Wt: 278.30 g/mol
InChI Key: QEUWFZNDDNHEFK-UHFFFAOYSA-N
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Description

Quinoline-6-carboxylic acid 3-hydroxybenzylamide, also known as Q6HBA, is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields of scientific research. This compound belongs to the family of quinoline derivatives and is known for its unique chemical properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of Quinoline-6-carboxylic acid 3-hydroxybenzylamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in various physiological processes. This compound has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the pathogenesis of neurodegenerative diseases. Additionally, this compound has been shown to exhibit antioxidant and hepatoprotective activities, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in various physiological processes. This compound has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the pathogenesis of neurodegenerative diseases. Additionally, this compound has been shown to exhibit antioxidant and hepatoprotective activities, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Advantages and Limitations for Lab Experiments

Quinoline-6-carboxylic acid 3-hydroxybenzylamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis and availability, making it an ideal candidate for drug development. Additionally, this compound has been shown to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for various research applications. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on Quinoline-6-carboxylic acid 3-hydroxybenzylamide. One of the future directions is to further investigate the mechanism of action of this compound, particularly its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. Another future direction is to explore the potential use of this compound in the treatment of liver diseases, due to its hepatoprotective activities. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions, which may enhance its bioavailability and pharmacokinetics.

Scientific Research Applications

Quinoline-6-carboxylic acid 3-hydroxybenzylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for drug development. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Additionally, this compound has been shown to exhibit antioxidant and hepatoprotective activities, making it a potential candidate for the treatment of liver diseases.

Properties

IUPAC Name

N-[(3-hydroxyphenyl)methyl]quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-15-5-1-3-12(9-15)11-19-17(21)14-6-7-16-13(10-14)4-2-8-18-16/h1-10,20H,11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUWFZNDDNHEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thioanisole (1.7 mL, 14 mmol) was added to a mixture of quinoline-6-carboxylic acid 3-benzyloxybenzylamide (1.3 g, 3.6 mmol) and trifluoroacetic acid(8 mL) on an ice bath, and the solution was stirred for 4 hours at room temperature. The solvent was evaporated in vacuo, then water, an aqueous solution of saturated sodium bicarbonate, ethyl acetate and tetrahydrofuran were added to the residue for extraction, the organic layer was washed with brine, then, dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, recrystallized from ethyl acetate-methanol, and the title compound (0.64 g, 2.3 mmol, 64%) was obtained as a white crystal.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
quinoline-6-carboxylic acid 3-benzyloxybenzylamide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
64%

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